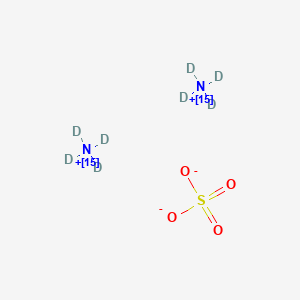
Ammonium-15N2,d8 sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium-15N2,d8 sulfate is a stable isotope-labeled compound with the molecular formula (15ND4)2SO4. It is characterized by the presence of nitrogen-15 (15N) and deuterium (d8) isotopes, making it a valuable tool in various scientific research fields. The compound is primarily used in studies involving nitrogen and hydrogen isotopic labeling, which helps in tracing and understanding biochemical and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium-15N2,d8 sulfate is synthesized by reacting deuterated ammonia (ND3) with sulfuric acid (H2SO4) enriched with nitrogen-15. The reaction typically occurs under controlled conditions to ensure the incorporation of the isotopes. The general reaction can be represented as: [ 2ND3 + H2SO4 \rightarrow (ND4)2SO4 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically enriched starting materials. The process requires specialized equipment to handle and purify the isotopically labeled compounds. The final product is then subjected to rigorous quality control to ensure high isotopic purity, typically 99 atom % 15N and 98 atom % D .
Chemical Reactions Analysis
Types of Reactions
Ammonium-15N2,d8 sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen oxides.
Reduction: It can be reduced to form ammonia or other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide (NaOH) or other alkali metals in aqueous solutions.
Major Products Formed
Oxidation: Nitrogen oxides (NOx)
Reduction: Ammonia (NH3)
Substitution: Various ammonium salts depending on the substituting cation.
Scientific Research Applications
Ammonium-15N2,d8 sulfate is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic labeling to study protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in agricultural research to study nitrogen uptake and utilization in plants
Mechanism of Action
The mechanism of action of ammonium-15N2,d8 sulfate involves its incorporation into biological and chemical systems as a labeled tracer. The nitrogen-15 and deuterium isotopes allow researchers to track the movement and transformation of nitrogen and hydrogen atoms within these systems. This helps in elucidating metabolic pathways, reaction mechanisms, and the fate of nitrogenous compounds in various environments .
Comparison with Similar Compounds
Ammonium-15N2,d8 sulfate is unique due to its dual isotopic labeling with nitrogen-15 and deuterium. Similar compounds include:
Ammonium-15N2 sulfate: Labeled only with nitrogen-15.
Ammonium-d8 sulfate: Labeled only with deuterium.
Ammonium-15N,d4 chloride: Labeled with both nitrogen-15 and deuterium but in a different chemical form.
These compounds are used in similar research applications but differ in their specific isotopic labeling, which can influence their behavior and utility in experiments.
Properties
Molecular Formula |
H8N2O4S |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
tetradeuterio(15N)azanium;sulfate |
InChI |
InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i2*1+1;/hD8 |
InChI Key |
BFNBIHQBYMNNAN-HESUPHTJSA-N |
Isomeric SMILES |
[2H][15N+]([2H])([2H])[2H].[2H][15N+]([2H])([2H])[2H].[O-]S(=O)(=O)[O-] |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


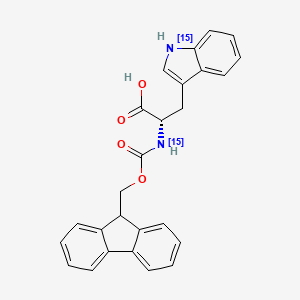


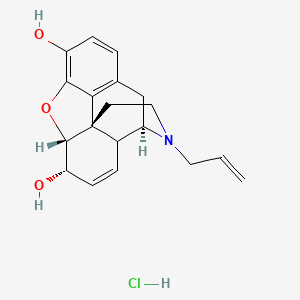
![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)
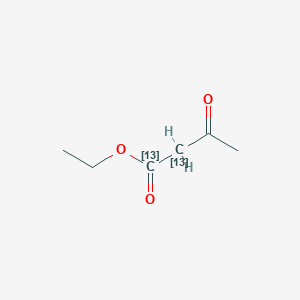

![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
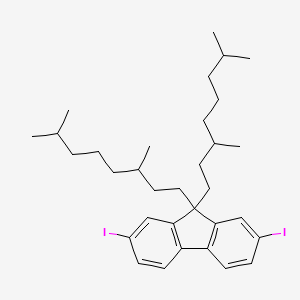
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)


![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)

